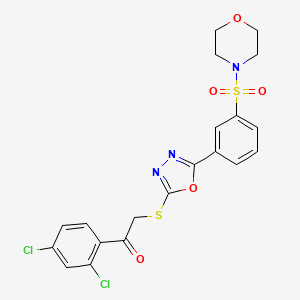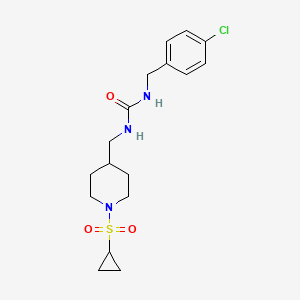
1-(4-Chlorobenzyl)-3-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chlorobenzyl)-3-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)urea, commonly known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase enzyme that plays a crucial role in the signaling pathways of cytokines, which are involved in immune and inflammatory responses. CP-690,550 has gained significant attention in scientific research due to its potential therapeutic applications in various autoimmune diseases.
Scientific Research Applications
Scientific Research Applications
Acetylcholinesterase Inhibition
Research on similar urea derivatives, like those involving 1,3-disubstituted ureas with a piperidyl moiety, has been conducted to explore their potential as inhibitors of human and murine soluble epoxide hydrolase, showing substantial improvements in pharmacokinetic parameters. Such compounds have been investigated for their effects on reducing hyperalgesia in inflammatory pain models, suggesting potential applications in pain management and inflammation studies (Rose et al., 2010).
Herbicide Degradation
The stability and degradation of sulfonylurea herbicides under various conditions have been studied to understand their environmental fate. For instance, sulfosulfuron's degradation in different pH conditions and under sunlight was explored, providing insights into the chemical's stability and potential environmental impact (Saha & Kulshrestha, 2002).
Synthetic Methodologies
Research into the synthesis and biochemical evaluation of urea derivatives shows potential for creating novel compounds with significant biological activities. For example, flexible 1-(2-aminoethoxy)alkyl-3-ar(o)yl(thio)ureas have been synthesized and assessed for their antiacetylcholinesterase activity, indicating potential for neurological applications (Vidaluc et al., 1995).
Antimicrobial Activity
Compounds like 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives have been synthesized and evaluated for their antimicrobial activity against pathogens affecting Lycopersicon esculentum (tomato plants). This research highlights the potential for developing new antimicrobial agents based on urea derivatives (Vinaya et al., 2009).
Molecular Structure and Inhibition Effect
Studies on the molecular structure and inhibition effect of urea-derived Mannich bases on steel surfaces in acidic conditions have also been conducted. These investigations reveal how structural elements of urea compounds can impact their performance as corrosion inhibitors, suggesting applications in materials science (Jeeva et al., 2015).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O3S/c18-15-3-1-13(2-4-15)11-19-17(22)20-12-14-7-9-21(10-8-14)25(23,24)16-5-6-16/h1-4,14,16H,5-12H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMVNVUWWOJRFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

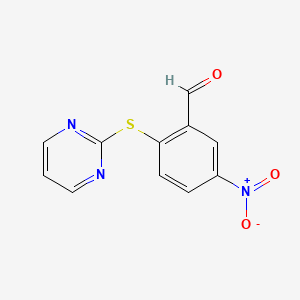

![6-Bromo-2-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B2896187.png)
![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2896190.png)
![ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(3,4-dimethoxyphenyl)amino]acrylate](/img/structure/B2896191.png)
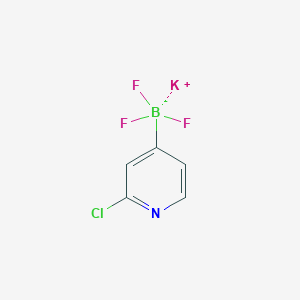
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-propyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2896194.png)
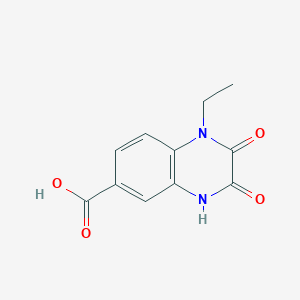
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide](/img/structure/B2896196.png)
![1-(4-fluorophenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2896198.png)
![2-Chloro-1-spiro[3,4-dihydrochromene-2,3'-pyrrolidine]-1'-ylpropan-1-one](/img/structure/B2896199.png)

![methyl 4-(4-chlorophenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2896202.png)
